Tetrabutyl thiopyrophosphate
Description
Tetrabutyl thiopyrophosphate (TBTP) is an organothiophosphate compound characterized by a thiopyrophosphate core (P₂O₆S) substituted with four butyl groups. Thiopyrophosphates are critical in organic synthesis, catalysis, and solvent extraction due to their sulfur-containing phosphate backbone, which enhances nucleophilicity and metal coordination compared to traditional phosphate esters . Patents such as WO2014097188 highlight the relevance of thiopyrophosphates in specialized applications, including agrochemicals and pharmaceuticals .
Properties
CAS No. |
60052-04-2 |
|---|---|
Molecular Formula |
C16H36O5P2S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
dibutoxy-dibutoxyphosphinothioyloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O5P2S2/c1-5-9-13-17-22(24,18-14-10-6-2)21-23(25,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
WVPSCUZZNRHHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(OCCCC)OP(=S)(OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl thiopyrophosphate typically involves the reaction of tetrabutyl phosphonium chloride with thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrabutyl phosphonium chloride+Thiophosphoryl chloride→Tetrabutyl thiopyrophosphate+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
TBTP undergoes hydrolysis under acidic or alkaline conditions, yielding thiophosphoric acid derivatives. The reaction kinetics are influenced by pH and temperature:
| Condition | Products | Reaction Time | Key Observations |
|---|---|---|---|
| Acidic (pH < 3) | Thiophosphoric acid, butanol | Hours to days | Slow degradation via P–O bond cleavage |
| Neutral (pH 7) | Partial hydrolysis products | Days | Stabilized by tetrabutyl groups |
| Alkaline (pH > 10) | Phosphate ions, H₂S, butanol | Minutes to hours | Rapid breakdown due to nucleophilic OH⁻ |
Mechanistically, alkaline hydrolysis proceeds through nucleophilic attack by hydroxide ions at the phosphorus center, displacing the thiophosphate group. The tetrabutyl groups sterically hinder this process compared to smaller alkyl analogs.
Oxidation Reactions
TBTP reacts with oxidizing agents such as hydrogen peroxide or ozone, leading to sulfur oxidation or phosphate backbone modification:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| H₂O₂ | Tetrabutyl pyrophosphate, S⁰ | Room temperature, 12h |
| O₃ | Sulfonate derivatives | -78°C, anhydrous |
The sulfur atom in the thiophosphate group is preferentially oxidized to sulfoxide or sulfone intermediates, which further decompose into phosphate esters. This reactivity is exploited in detoxification processes for organothiophosphates .
Nucleophilic Substitution Reactions
TBTP participates in nucleophilic substitutions, particularly with amines or alcohols, facilitated by its electrophilic phosphorus:
Example Reaction with Amines
This reaction parallels the Atherton–Todd mechanism, where nucleophiles attack the phosphorus center, displacing the thiopyrophosphate group . Steric effects from the tetrabutyl groups reduce reaction rates compared to less bulky analogs.
Enzyme Inhibition Mechanisms
TBTP acts as a serine hydrolase inhibitor by mimicking natural phosphate substrates. Key interactions include:
-
Covalent modification : The thiophosphate group forms a stable bond with catalytic serine residues.
-
Steric blockade : Tetrabutyl groups obstruct substrate access to the active site.
Studies show inhibition constants (
) in the micromolar range for enzymes like acetylcholinesterase, with irreversible binding under physiological conditions .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to TETP)* | Primary Drivers |
|---|---|---|
| Hydrolysis | 0.3× | Steric hindrance from butyl groups |
| Oxidation | 1.2× | Enhanced sulfur lability |
| Amine substitution | 0.5× | Reduced electrophilicity at P |
*TETP = Tetraethyl thiopyrophosphate .
Key Research Findings
-
Thermal stability : TBTP decomposes above 150°C, releasing butanol and phosphorus oxides.
-
Solvent effects : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to improved nucleophile accessibility .
-
Biological relevance : TBTP’s enzyme inhibition is pH-dependent, with maximal activity observed near physiological pH .
Scientific Research Applications
Tetrabutyl thiopyrophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrabutyl thiopyrophosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
Structural Analogs: Thiopyrophosphate vs. Dithiopyrophosphate
Tetraethyl dithiopyrophosphate (TEDTP), a structural analog, differs from TBTP by having two sulfur atoms in its pyrophosphate core (P₂O₅S₂) and ethyl substituents. The additional sulfur in TEDTP increases its polarizability and metal-binding affinity, making it more reactive in nucleophilic substitution reactions. However, this also reduces hydrolytic stability compared to TBTP. For instance, TEDTP is prone to decomposition under acidic conditions, whereas TBTP’s butyl groups may confer steric protection, enhancing stability in non-polar solvents .
Reaction Kinetics: Alkyl vs. Aryl Substituents
Reaction kinetics studies on thiopyrophosphate derivatives demonstrate that alkyl-substituted compounds (e.g., TBTP) form products faster than aryl-substituted analogs. For example, ethyl thiopyrophosphate (a byproduct in TBTP synthesis) is generated more rapidly than phenyl derivatives under identical conditions. This is attributed to the higher electron-donating capacity of alkyl groups, which stabilize transition states during nucleophilic attack .
Table 1: Reaction Rates of Thiopyrophosphate Derivatives
| Substituent Type | Relative Reaction Rate | Key Observation |
|---|---|---|
| Alkyl (Butyl/Ethyl) | High (>90% yield) | Faster product formation due to steric and electronic effects |
| Aryl (Phenyl) | Moderate (60–70% yield) | Slower kinetics due to electron-withdrawing effects |
Chromatographic Retention Behavior
Studies on tetrabutyl ammonium salts (e.g., tetrabutyl ammonium bromide, nitrate) reveal that the counterion significantly impacts chromatographic parameters. For sulfonated compounds, log Kow (octanol-water partition coefficient) and S (solvent strength parameter) vary with the anion type:
- Br⁻ anions maximize log Kow for certain sulfonates (e.g., SA8, SA11).
- NO₃⁻ enhances log Kow for others (e.g., SA3, SA7).
- TBTP’s thiopyrophosphate anion may exhibit intermediate log Kow values due to its mixed polar/non-polar character, while its S values could surpass those of bromide or nitrate salts due to stronger hydrophobic interactions .
Table 2: Chromatographic Parameters of Tetrabutyl Compounds
| Compound | Counterion | log Kow Range | S Value Trend |
|---|---|---|---|
| TBAB | Br⁻ | 1.2–2.5 | Moderate |
| TBAN | NO₃⁻ | 1.5–2.8 | Moderate |
| TBTP | Thiopyrophosphate | ~1.8–3.0 (estimated) | High (predicted) |
Solvent Extraction Performance
In solvent extraction systems, tetrabutyl malonamide (TBMA) and tributyl phosphate (TBP) are commonly used. TBMA in hydrocarbon solvents (e.g., HVO100) often forms intractable third phases, complicating phase separation. In contrast, TBTP’s thiopyrophosphate group may improve phase compatibility due to its balanced hydrophobicity and sulfur-mediated coordination, reducing third-phase formation. However, TBTP’s extraction efficiency for metals like gold remains untested compared to established extractants like DEHPA .
Table 3: Solvent Extraction Performance Comparison
| Compound | Solvent System | Phase Behavior | Key Limitation |
|---|---|---|---|
| TBMA | HVO100 | Third-phase formation | Difficult phase separation |
| TBP | HVO100 | Stable biphasic | Moderate efficiency |
| TBTP (predicted) | Non-polar solvents | Improved compatibility | Requires empirical validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
